6-chloro-N-(2-methylphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
4-(BENZENESULFONYL)-6-CHLORO-N-(2-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a benzenesulfonyl group, a chloro substituent, and a carboxamide group attached to a benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-6-CHLORO-N-(2-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with a suitable amine to form the sulfonamide intermediate. This intermediate is then subjected to cyclization reactions to form the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-(BENZENESULFONYL)-6-CHLORO-N-(2-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted benzoxazines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(BENZENESULFONYL)-6-CHLORO-N-(2-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of other complex organic compounds
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-6-CHLORO-N-(2-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the inhibition of cancer cell proliferation. The molecular pathways involved often include the disruption of metabolic processes and the induction of apoptosis in target cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazine derivatives and sulfonamide-containing molecules, such as:
- 4-(METHYLSULFONYL)BENZENESULFONAMIDE
- 6-CHLORO-N-(2-METHYLPHENYL)BENZOXAZINE-2-CARBOXAMIDE
- BENZENESULFONYL CHLORIDE
Uniqueness
What sets 4-(BENZENESULFONYL)-6-CHLORO-N-(2-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzenesulfonyl and chloro groups enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
Properties
Molecular Formula |
C22H19ClN2O4S |
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Molecular Weight |
442.9 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-6-chloro-N-(2-methylphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C22H19ClN2O4S/c1-15-7-5-6-10-18(15)24-22(26)21-14-25(19-13-16(23)11-12-20(19)29-21)30(27,28)17-8-3-2-4-9-17/h2-13,21H,14H2,1H3,(H,24,26) |
InChI Key |
GVHWWUXQFIJDDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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